molecular formula C24H28N2O5S B12159564 (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12159564
M. Wt: 456.6 g/mol
InChI Key: SNKMFJDGRHQNPQ-MDWZMJQESA-N
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Description

(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[d]thiazole ring with a dihydroisobenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves multiple steps, including the formation of the cyclopenta[d]thiazole ring and the dihydroisobenzofuran moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide include:

Uniqueness

What sets this compound apart is its unique combination of a cyclopenta[d]thiazole ring and a dihydroisobenzofuran moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

(E)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C24H28N2O5S/c1-13(9-11-19(27)26-24-25-17-6-5-7-18(17)32-24)8-10-15-21(29-3)14(2)16-12-31-23(28)20(16)22(15)30-4/h8H,5-7,9-12H2,1-4H3,(H,25,26,27)/b13-8+

InChI Key

SNKMFJDGRHQNPQ-MDWZMJQESA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)CCC4)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

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